molecular formula C12H19NS B8479329 2-(4-t-Butylphenylthio)ethylamine

2-(4-t-Butylphenylthio)ethylamine

Cat. No.: B8479329
M. Wt: 209.35 g/mol
InChI Key: XOUBEITULJPUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-t-Butylphenylthio)ethylamine is a useful research compound. Its molecular formula is C12H19NS and its molecular weight is 209.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanylethanamine

InChI

InChI=1S/C12H19NS/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3

InChI Key

XOUBEITULJPUBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 4.36 g (38.0 mmol) of 2-chloroethylamine hydrochloride and 12.00 g (87.0 mmol) of K2CO3 in 30 mL of CHCl3 was added 4.82 g (29.0 mmol) of 4-t-butylbenzenethiol. The mixture was stirred at 50° C. in a sealed vial overnight. The mixture was washed three times with distilled water, dried with MgSO4 and filtered. Volatiles were removed in vacuo leaving 4.50 g (74%) of clear oil. 1H NMR (300 MHz, CDCl3): δ=7.32, m, 4H; 2.93, m, 4H; 1.42, broad singlet, 2H; 1.30, s, 9H.
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
Yield
74%

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